2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride
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Overview
Description
The compound "2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss closely related thiadiazole derivatives, which are important in the field of medicinal chemistry, particularly as modifiers of cephalosporin antibiotics and as potential growth stimulants. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure, which is known to impart various biological activities to the compounds containing them .
Synthesis Analysis
The synthesis of thiadiazole derivatives is well-documented in the provided papers. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, involves starting from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and includes steps such as oximation, alkylation, aminolysis, bromation, cyclization, and hydrolysis . The stereochemical structure of the synthesized compounds is often confirmed by X-ray crystallography, ensuring the correct configuration of the molecules .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be substituted at various positions to yield compounds with different properties. X-ray crystallography is a common technique used to determine the precise three-dimensional arrangement of atoms within these molecules, which is crucial for understanding their chemical behavior and interaction with biological targets .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, including dipolar cycloadditions, as seen in the reaction of 3-amino-2H-azirines with 1,3,4-thiadiazol-2(3H)-ones to form dipolar adducts . These reactions can lead to the formation of compounds with donor-acceptor-stabilized azomethin imines, which are of interest due to their potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents on the thiadiazole ring can affect properties such as solubility, stability, and reactivity. These properties are important when considering the practical applications of these compounds, such as their use in the synthesis of cephalosporin antibiotics, where the Z-isomer of the thiadiazole derivative is preferred for its clinical utility .
Scientific Research Applications
Antimicrobial Applications
2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride and its derivatives have shown significant promise as antimicrobial agents. Notably, some derivatives of 1,3,4-thiadiazole have been prepared and utilized as antimicrobial agents against microorganisms found in industrial cooling fluids, showing high activity in inhibiting bacterial growth (Alabdeen, 2021). Additionally, other related 1,3,4-thiadiazole derivatives synthesized have been tested for their antimicrobial activity in preliminary screenings, suggesting their potential as antimicrobial agents (Auzzi et al., 1990).
Anti-inflammatory and Analgesic Activities
New substituted thiadiazole pyrazolene anthranilic acid derivatives, including those with a 1,3,4-thiadiazole structure, have been evaluated for their anti-inflammatory and analgesic activities. Certain compounds in this series have exhibited significant anti-inflammatory and analgesic activities, as evidenced by specific compounds displaying notable percentage activities in this regard (Kumar, 2022).
Potential Antihypertensive Agents
Derivatives of 2-amino-1,3,4-thiadiazole, such as 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, have been synthesized and studied for their potential as antihypertensive agents. These compounds were condensed with specific oxirane derivatives to create naphthalenyloxy-propanol amine derivatives, which were then explored for their antihypertensive properties (Samel & Pai, 2010).
Corrosion Inhibition
In the field of material science, 2-amino-1,3,4-thiadiazole derivatives have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds have demonstrated good inhibition efficiency, with studies indicating their adsorption on mild steel in hydrochloric acid solutions and sulfuric acid solutions follows Langmuir's adsorption isotherm, implying effective corrosion inhibition (Quraishi & Khan, 2005; 2006)(Quraishi & Khan, 2006).
Anticancer Properties
Some derivatives of 1,3,4-thiadiazole have been synthesized and screened for anticancer activities. These studies have found that certain compounds exhibit significant in vitro cytotoxic activities against different cancer cell lines, indicating their potential as anticancer agents (Saad & Moustafa, 2011).
Photodynamic Therapy Application
1,3,4-Thiadiazole derivatives have been synthesized and characterized for their potential use in photodynamic therapy, particularly in the treatment of cancer. One study has highlighted the good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield of certain zinc phthalocyanine derivatives substituted with 1,3,4-thiadiazole, suggesting their applicability in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anti-inflammatory Activities
A study on a new class of 1,3,4-thiadiazol-2-amine derivatives revealed significant antioxidant and anti-inflammatory activities. Some specific compounds within this series were found to exhibit antioxidant activity greater than the standard Ascorbic acid, along with promising anti-inflammatory activity (Sravya et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity , suggesting that their targets might be microbial enzymes or proteins.
Mode of Action
Based on the structural similarity to other thiadiazole derivatives, it can be hypothesized that it might interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .
Biochemical Pathways
Thiadiazole derivatives have been reported to interfere with various biological processes, such as dna synthesis, protein synthesis, and enzymatic activities .
Pharmacokinetics
The solubility of similar compounds in water suggests that they could be well-absorbed and distributed in the body .
Result of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that it might lead to the death of microbial cells by disrupting essential biological processes.
Safety and Hazards
Future Directions
The high activity of 2-Amino-1,3,4-thiadiazole derivatives against the urease enzyme suggests that they could be promising candidates for further evaluation . Their potential use in the treatment of infections caused by Helicobacter pylori, which relies on the urease enzyme for survival, is particularly noteworthy .
properties
IUPAC Name |
2-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.2ClH/c1-3-8-9-5(12-3)2-4(7)6(10)11;;/h4H,2,7H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQZUUBBDDBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride |
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